molecular formula C9H10FNO3 B2833039 2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester CAS No. 2092362-15-5

2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester

Cat. No. B2833039
CAS RN: 2092362-15-5
M. Wt: 199.181
InChI Key: CXOYDTVFPXNLDB-UHFFFAOYSA-N
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Description

“2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester” is a chemical compound. It contains functional groups such as an amino group (-NH2), a fluoro group (-F), a methoxy group (-OCH3), and a carboxylic acid methyl ester group (-COOCH3). These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of a compound like this would likely involve multiple steps, each introducing a different functional group. For example, a common method for introducing an amino group is through nucleophilic substitution reactions . The methoxy group could be introduced through a Williamson ether synthesis . The carboxylic acid methyl ester group could be formed through Fischer esterification .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups will influence the compound’s structure. For example, the amino and fluoro groups are likely to be attached to the benzene ring, given the compound’s name .


Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in various chemical reactions. The amino group could engage in reactions like amide coupling . The fluoro group, being relatively stable, might not participate in many reactions, but could influence the reactivity of the rest of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. Without specific context (like if the compound is used as a drug or a catalyst), it’s hard to provide a detailed mechanism of action .

Future Directions

The future directions for a compound like this could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

methyl 2-amino-4-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOYDTVFPXNLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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